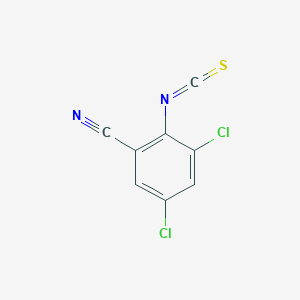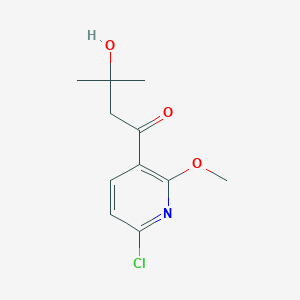
1-(6-Chloro-2-methoxy-3-pyridyl)-3-hydroxy-3-methyl-1-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Chloro-2-methoxy-3-pyridyl)-3-hydroxy-3-methyl-1-butanone is a chemical compound with a unique structure that includes a pyridine ring substituted with chlorine and methoxy groups, and a butanone moiety with hydroxy and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-2-methoxy-3-pyridyl)-3-hydroxy-3-methyl-1-butanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized by reacting 2-methoxy-3-pyridine with a chlorinating agent such as thionyl chloride to introduce the chlorine atom at the 6-position.
Formation of the Butanone Moiety: The butanone moiety is synthesized separately by reacting acetone with formaldehyde in the presence of a base to form 3-hydroxy-3-methylbutanone.
Coupling Reaction: The final step involves coupling the pyridine ring with the butanone moiety using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Chloro-2-methoxy-3-pyridyl)-3-hydroxy-3-methyl-1-butanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the butanone moiety can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 1-(6-Chloro-2-methoxy-3-pyridyl)-3-oxo-3-methyl-1-butanone.
Reduction: Formation of 1-(6-Chloro-2-methoxy-3-pyridyl)-3-hydroxy-3-methyl-1-butanol.
Substitution: Formation of 1-(6-Substituted-2-methoxy-3-pyridyl)-3-hydroxy-3-methyl-1-butanone.
Wissenschaftliche Forschungsanwendungen
1-(6-Chloro-2-methoxy-3-pyridyl)-3-hydroxy-3-methyl-1-butanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 1-(6-Chloro-2-methoxy-3-pyridyl)-3-hydroxy-3-methyl-1-butanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(6-Chloro-2-methoxy-3-pyridyl)-3-oxo-3-methyl-1-butanone: Similar structure but with a carbonyl group instead of a hydroxy group.
1-(6-Chloro-2-methoxy-3-pyridyl)-3-hydroxy-3-methyl-1-butanol: Similar structure but with an additional hydroxy group.
Uniqueness
1-(6-Chloro-2-methoxy-3-pyridyl)-3-hydroxy-3-methyl-1-butanone is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its structure provides a versatile platform for the development of new compounds with tailored properties for various applications.
Eigenschaften
Molekularformel |
C11H14ClNO3 |
|---|---|
Molekulargewicht |
243.68 g/mol |
IUPAC-Name |
1-(6-chloro-2-methoxypyridin-3-yl)-3-hydroxy-3-methylbutan-1-one |
InChI |
InChI=1S/C11H14ClNO3/c1-11(2,15)6-8(14)7-4-5-9(12)13-10(7)16-3/h4-5,15H,6H2,1-3H3 |
InChI-Schlüssel |
NHTDEFGIISZKJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC(=O)C1=C(N=C(C=C1)Cl)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


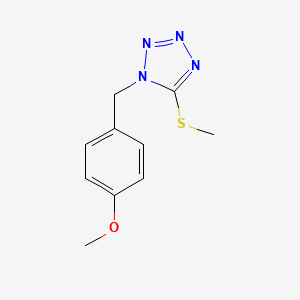
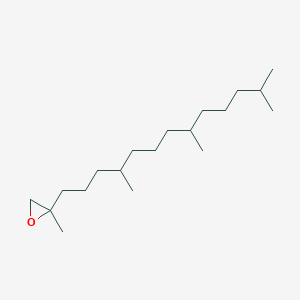

![2-[(1S,3R)-3-(Boc-amino)cyclohexyl]acetonitrile](/img/structure/B13686369.png)
![N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-4'-(hydroxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13686376.png)



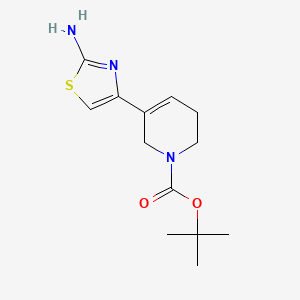
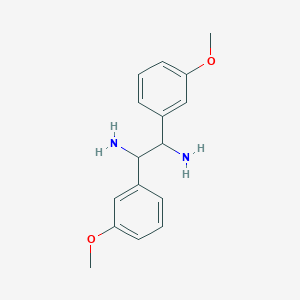
![6-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13686413.png)
![1H-[1,2,3]Triazolo[4,5-B]pyridin-5-amine](/img/structure/B13686426.png)
![[2-(Trifluoromethyl)-3-pyridyl]methyl Methanesulfonate](/img/structure/B13686434.png)
